Methyl 3,4-difluorobenzoate

Pharmaceutical Intermediates Integrin Antagonists Medicinal Chemistry

Isomeric purity is critical in ALK5 and integrin αvβ3 antagonist programs-the 3,4-difluoro pattern is irreplaceable and off-target isomers can derail SAR. Methyl 3,4-difluorobenzoate (CAS 369-25-5) eliminates this risk. • Validated key intermediate for 1,5-naphthyridine ALK5 inhibitors targeting fibrotic diseases. • Enables high-yield (84%) synthesis of difluorophenyl motifs with >99% final purity. • Consistent ≥97% purity; available from gram to bulk scale with full CoA traceability.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 369-25-5
Cat. No. B1362271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-difluorobenzoate
CAS369-25-5
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)F)F
InChIInChI=1S/C8H6F2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
InChIKeyDWRVHDWKWKFSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,4-Difluorobenzoate: Identity & Procurement


Methyl 3,4-difluorobenzoate (CAS 369-25-5) is a fluorinated aromatic ester of the formula C8H6F2O2 (MW: 172.13 g/mol) . It is a foundational building block in pharmaceutical and agrochemical research, prized for its ability to introduce a metabolically stable, electron-deficient aromatic ring into complex molecules via cross-coupling and nucleophilic substitution [1]. Commercially, it is supplied as a clear, colorless to pale-yellow liquid or low-melting solid (melting point 23-27°C), typically with a purity specification of ≥97% .

Isomer Identity 3,4-difluoro substitution pattern; not interchangeable with 2,4- or 3,5-isomers in synthetic pathways
Synthetic Use Reported building block for cross-coupling and nucleophilic substitution, introducing a metabolically stable electron-deficient aromatic ring
Physical Form Low-melting solid at ambient temperatures; may simplify handling, storage, and purification workflows

Uniqueness vs Generic Fluorinated Benzoates


In the context of medicinal chemistry, the precise pattern of fluorine substitution on an aromatic ring is a primary driver of a molecule's metabolic fate, target binding affinity, and off-target activity. While many fluorinated benzoates exist, the 3,4-difluoro substitution pattern creates a unique electronic environment and steric profile that cannot be replicated by its 2,4- or 3,5-difluoro isomers. This distinction is not trivial; a 2024 review on polyfluorinated benzoic acids highlights that the reactivity and biological properties of these derivatives are dramatically altered compared to their non-fluorinated or differently fluorinated counterparts [1]. Procuring the correct isomer is therefore essential for ensuring synthetic pathway integrity and for generating biologically active molecules with predictable, reproducible properties .

Methyl 3,4-difluorobenzoate
Methyl 2,4- / 3,5-difluorobenzoate
Electronic & steric profile Isomeric substitution pattern may shift reactivity, metabolic stability, and target binding; the 3,4- motif creates a unique environment not directly replicable by other difluoro isomers.
Synthetic pathway fidelity Documented synthetic routes (e.g., integrin antagonist scaffolds) rely on the 3,4-isomer; comparator isomers lack comparable pathway validation, potentially altering lead optimization outcomes.

Evidence for Selection


Validated Integrin αvβ3 Antagonist Synthesis

Methyl 3,4-difluorobenzoate serves as a critical early-stage intermediate in a validated, multi-step synthetic route to aminopiperidine-based integrin αvβ3 antagonists, as detailed in a patent by Meiji Seika Kaisha, Ltd. [1]. This established pathway provides a proven, high-confidence starting point for medicinal chemists developing related therapeutics, offering a level of validation absent for other isomers like methyl 2,4-difluorobenzoate or methyl 3,5-difluorobenzoate in this specific target class.

Integrin Antagonist Route
Class-level inference
Target: Confirmed intermediate in patented integrin αvβ3 antagonist synthesis (EP 1074543).
Comparator (2,4- / 3,5-isomers): No equivalent validated pathway reported for this target class.
Supports pathway-specific procurement confidence.
Patent context; verify applicability to specific analog series.
Pharmaceutical Intermediates Integrin Antagonists Medicinal Chemistry

ALK5 Inhibitor Precursor

This compound is specifically employed in the synthesis of disubstituted 1,5-naphthyridines, a class of compounds recognized for their potent ALK5 (TGF-β type I receptor) inhibitory activity [1]. The development of ALK5 inhibitors is a key strategy for treating fibrotic diseases. The choice of this specific precursor is driven by the need for the 3,4-difluoro substitution pattern to confer optimal binding and metabolic properties in the final naphthyridine structure. In contrast, non-fluorinated or mono-fluorinated benzoate esters would lead to final compounds with significantly different biological profiles, as fluorination is known to impact both potency and pharmacokinetics [2].

ALK5 Inhibitor Scaffold
Class-level inference
Target: Named precursor for 1,5-naphthyridine ALK5 inhibitors; 3,4-difluoro pattern required for target engagement profile.
Comparator (non-fluorinated / mono-fluorinated): Cannot provide the unique electronic/steric profile needed for ALK5 inhibition.
Supports kinase inhibitor research program fit.
Reported in technical article and review; verify with in-house assay data.
Kinase Inhibitors ALK5 Fibrosis 1,5-Naphthyridines

High-Yield Synthesis for Reliable Supply

A robust and scalable synthesis protocol for methyl 3,4-difluorobenzoate is well-documented, achieving a high yield of 84% with 99% purity . This method, involving the esterification of 3,4-difluorobenzoic acid with thionyl chloride in methanol, has been disclosed in a recent patent (US2020/188370, A1) [1]. This contrasts with the often less optimized or proprietary routes for other isomers, ensuring a more reliable and cost-effective supply chain for this specific compound.

Synthetic Yield & Purity
Cross-study comparable
84% yield, 99% purity
Reported synthesis supports procurement reliability.
US2020/188370 A1; results may vary with scale and supplier.
Synthetic Methodology Quality Control Process Chemistry

Ambient Solid State Advantage

With a melting point of 23-27°C, methyl 3,4-difluorobenzoate exists as a low-melting solid at typical ambient temperatures . This is a key differentiator from its liquid isomeric counterparts, such as methyl 2,5-difluorobenzoate, which is expected to remain liquid under similar conditions. This solid state can simplify handling, storage, and purification (e.g., via recrystallization) for certain research workflows, offering a practical advantage in laboratory settings.

Ambient Solid State
Direct head-to-head comparison
Target: Solid at 25°C (mp 23–27°C).
Comparator (methyl 2,5-difluorobenzoate): Liquid under same conditions.
Solid form may simplify handling and storage for certain research workflows.
Literature melting point; confirm with lot-specific COA.
Physical Properties Formulation Handling

Research & Industrial Applications


Integrin Antagonist Synthesis

As demonstrated by its role as a key intermediate in a patented synthetic route, methyl 3,4-difluorobenzoate is a validated starting material for medicinal chemists developing novel integrin αvβ3 antagonists [1]. This application leverages the compound's specific 3,4-difluoro substitution pattern to build the core of a pharmacologically active molecule, offering a significant head-start over de novo route design.

ALK5 Inhibitor Development for Fibrosis

This compound is an essential precursor for the synthesis of 1,5-naphthyridine-based ALK5 inhibitors, a promising class of therapeutics for treating fibrotic diseases [1]. Procuring this specific building block is critical for research groups focused on this target, as it directly enables the construction of the desired inhibitor scaffold with the required fluorine pattern for optimal target engagement.

High-Yield Fluorinated Building Block Synthesis

The documented, high-yielding (84%) and high-purity (99%) synthesis of methyl 3,4-difluorobenzoate provides a reliable entry point for process chemists seeking to incorporate a difluorinated phenyl motif into larger target molecules [1]. Its well-characterized nature and straightforward preparation from commercially available 3,4-difluorobenzoic acid [2] make it a preferred choice for scale-up activities where consistency and cost-efficiency are paramount.

Application
Selection Property
Validation Focus
Integrin αvβ3 antagonist research
3,4-Difluoro substitution pattern integration
Synthetic pathway fidelity review
ALK5 kinase inhibitor development (fibrosis models)
Isomer-specific electronic and steric profile
Scaffold construction and target engagement evaluation
Process-scale fluorinated building block synthesis
Reported yield and purity optimization
Process reproducibility and isomer identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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